molecular formula C12H12N2O2 B1282584 ethyl 1-phenyl-1H-pyrazole-4-carboxylate CAS No. 885-94-9

ethyl 1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B1282584
CAS RN: 885-94-9
M. Wt: 216.24 g/mol
InChI Key: UBIULDHICQCHJE-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl ester group at the 4-position and the phenyl group at the 1-position are indicative of the compound's potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives can be achieved through various methods. One approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which offers high regioselectivity and yields ranging from 71-92% . Another method employs a one-pot Claisen condensation-Knorr reaction sequence, which provides a convenient access to triarylpyrazole-3-carboxylates, a closely related framework . Additionally, a highly regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate has been reported to produce ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates .

Molecular Structure Analysis

The molecular structure of ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives has been characterized by various spectroscopic methods and crystallographic data. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . A combined experimental and theoretical study provided insights into the molecular geometry, vibrational frequencies, and NMR chemical shift values of a related molecule, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole . The crystal structure of another derivative, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, was determined by X-ray single crystal diffraction .

Chemical Reactions Analysis

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives can undergo various chemical reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles . Diazotization and coupling reactions of ethyl 3-amino-5-phenylpyrazole-4-carboxylate have afforded pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Moreover, microwave-assisted direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines has been reported to produce carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives are influenced by their molecular structure. The crystal structure analysis provides information on the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking . Theoretical calculations, including density functional theory (DFT), have been used to predict molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties . These properties are essential for understanding the reactivity and potential applications of these compounds in various fields, including drug discovery and materials science.

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and tested for their antibacterial properties against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
    • Method : The compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
    • Results : Among the screened samples, some showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
  • Preparation of Isoxazole Derivatives

    • Field : Organic Synthesis
    • Application : Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides .
  • Synthesis of Isoxazole Derivatives

    • Field : Organic Synthesis
    • Application : Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
  • Herbicides

    • Field : Agrochemistry
    • Application : Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides as herbicides .
  • Synthesis of Novel Pyrazole Derivatives

    • Field : Medicinal Chemistry
    • Application : Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is used in the synthesis of novel pyrazole derivatives carrying aryl ring system .
    • Method : The compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
    • Results : Among the screened samples, some showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
  • Synthesis of Bioactive Chemicals

    • Field : Medicinal Chemistry
    • Application : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Safety And Hazards

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis . Its future directions could involve further exploration of its potential uses in medicinal chemistry and drug discovery .

properties

IUPAC Name

ethyl 1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIULDHICQCHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549894
Record name Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-phenyl-1H-pyrazole-4-carboxylate

CAS RN

885-94-9
Record name Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (64.8 g) synthesized in Reference Example 15 was dissolved in tetrahydrofuran (500 mL), isoamyl nitrite (98.5 g) was added, and the mixture was stirred at 65° C. for 3 hr. After cooling, the reaction mixture was concentrated under reduced pressure. Hexane (500 mL) was added to the residue, and the residue was washed by suspending and filtered. The obtained solid was vacuum dried to give the title compound (43.0 g) as a white solid.
Quantity
64.8 g
Type
reactant
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Rahmouni, A Romdhane… - Mediterranean …, 2014 - medjchem-v3.azurewebsites.net
Various α-fonctionalized iminoethers 2 were easily prepared from ethyl 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carboxylate 1. The reaction of iminoethers 2 with ammonia …
Number of citations: 6 medjchem-v3.azurewebsites.net
SM Gomha, MA Abdallah, IM Abbas… - Medicinal …, 2018 - ingentaconnect.com
Background: Chalcones, 2-pyrazolines and thiazoles have been reported to possess various pharmacological activities. Objective: Synthesis of new chalcones and utilizing them as a …
Number of citations: 23 www.ingentaconnect.com
X Qiu - 2013 - search.proquest.com
As a result of the evolution of antimicrobial resistant bacteria there is a pressing need for novel classes of antibiotics. This project aimed, in part, to design and synthesise a new family of …
Number of citations: 2 search.proquest.com
K Nakayama, Y Okada - The Journal of Organic Chemistry, 2023 - ACS Publications
Arene C–H aminations using catalytic amounts of a 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) photocatalyst are described. Benzene, which has an oxidation potential of 2.48 V (…
Number of citations: 4 pubs.acs.org
B Bieszczad, T Karl, A Rolka, P Nuernberger, R Kutta… - 2022 - chemrxiv.org
… Ethyl 1‐phenyl‐1H‐pyrazole‐4‐carboxylate (1a) Ethyl 1‐phenyl‐1H‐pyrazole‐4‐carboxylate 1a was prepared according the General Procedure B. The residue was purified by flash …
Number of citations: 3 chemrxiv.org
S Specklin, E Decuypere, L Plougastel… - The Journal of …, 2014 - ACS Publications
A robust method for constructing 1,4-pyrazoles from arylglycines was developed using the copper-catalyzed sydnone–alkyne cycloaddition reaction. The procedure offers a …
Number of citations: 96 pubs.acs.org
Q Zhou, F Du, Y Chen, Y Fu, W Sun… - The Journal of Organic …, 2019 - ACS Publications
l-(−)-Quebrachitol (QCT) has been found as a ligand of copper powder for selective N-arylation of nitrogen-containing heterocycles with aryl halides. Furthermore, another potential …
Number of citations: 17 pubs.acs.org
D Kralj, M Friedrich, U Grošelj, S Kiraly-Potpara… - Tetrahedron, 2009 - Elsevier
A seven-step synthesis of 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides 20 as the pyrazole analogues of histamine was developed. The synthesis starts with a three-…
Number of citations: 24 www.sciencedirect.com

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